An In-depth Technical Guide on the Core Mechanism of Action of SRTCX1003
An In-depth Technical Guide on the Core Mechanism of Action of SRTCX1003
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
SRTCX1003 is an investigational, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent driver in various human cancers.[3] SRTCX1003 exhibits a dual-inhibitor mechanism, targeting both the p110α isoform of PI3K and the mTOR kinase (mTORC1 and mTORC2). This dual action allows for a more comprehensive blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[4][5] Preclinical data indicate that SRTCX1003 has significant anti-proliferative activity in a range of cancer cell lines and demonstrates substantial tumor growth inhibition in in-vivo xenograft models.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and transmits them to downstream effectors, ultimately controlling a host of cellular functions.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.
Activated AKT then phosphorylates a multitude of substrates, including the tuberous sclerosis complex (TSC), which leads to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate distinct cellular processes.[2] mTORC1 controls protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization. Given its central role in cell growth and survival, aberrant activation of the PI3K/Akt/mTOR pathway is a common feature of many cancers, making it a prime target for therapeutic intervention.[4]
Mechanism of Action of SRTCX1003
SRTCX1003 is a dual inhibitor of the PI3K p110α isoform and the mTOR kinase. By targeting both PI3K and mTOR, SRTCX1003 provides a more complete shutdown of the pathway signaling compared to agents that target only one of these kinases. This dual inhibition is designed to prevent the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]
The proposed mechanism of action is as follows:
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PI3Kα Inhibition : SRTCX1003 competitively binds to the ATP-binding site of the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This leads to a reduction in the activation of the downstream effector AKT.
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mTOR Inhibition : SRTCX1003 also binds to the ATP-binding site of the mTOR kinase, inhibiting both mTORC1 and mTORC2 complexes. This dual mTOR inhibition blocks the phosphorylation of downstream targets of both complexes, such as S6K1, 4E-BP1 (downstream of mTORC1), and AKT (at Ser473, downstream of mTORC2).
This multi-targeted approach is intended to produce a more durable and potent anti-tumor response.
Quantitative Data
Biochemical Kinase Assays
The inhibitory activity of SRTCX1003 was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values were determined using radiometric or luminescence-based assays.
| Kinase Target | SRTCX1003 IC50 (nM) |
| PI3Kα (p110α) | 1.5 |
| PI3Kβ (p110β) | 25.3 |
| PI3Kδ (p110δ) | 48.7 |
| PI3Kγ (p110γ) | 62.1 |
| mTOR | 2.1 |
| DNA-PK | >1000 |
| ATM | >1000 |
| ATR | >1000 |
Cellular Assays
The anti-proliferative activity of SRTCX1003 was evaluated in a panel of human cancer cell lines with known mutational status of the PI3K/Akt/mTOR pathway.
| Cell Line | Cancer Type | Key Mutations | SRTCX1003 GI50 (nM) |
| MCF-7 | Breast | PIK3CA (E545K) | 8.2 |
| T47D | Breast | PIK3CA (H1047R) | 6.5 |
| PC-3 | Prostate | PTEN null | 12.4 |
| U87-MG | Glioblastoma | PTEN null | 15.1 |
| A549 | Lung | KRAS (G12S) | 85.7 |
| HCT116 | Colorectal | PIK3CA (H1047R) | 9.8 |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of SRTCX1003 was assessed in nude mice bearing established tumors from human cancer cell lines.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| MCF-7 (Breast) | SRTCX1003 (25 mg/kg) | Oral, once daily | 85 |
| PC-3 (Prostate) | SRTCX1003 (25 mg/kg) | Oral, once daily | 78 |
| HCT116 (Colorectal) | SRTCX1003 (50 mg/kg) | Oral, once daily | 92 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
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Reagent Preparation : Prepare kinase buffer, kinase enzyme, substrate, and SRTCX1003 serial dilutions in DMSO.
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Assay Plate Setup : Add kinase, substrate, and inhibitor to a 384-well plate.
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Reaction Initiation : Start the kinase reaction by adding ATP.
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Incubation : Incubate the plate at 30°C for 60 minutes.
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Signal Detection : Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP.
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Data Analysis : Measure luminescence using a plate reader and calculate IC50 values by fitting the data to a dose-response curve.[6][7][8]
Western Blot Analysis of Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to SRTCX1003 treatment.[9][10]
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Cell Treatment : Culture cancer cells to 70-80% confluency and treat with various concentrations of SRTCX1003 for a specified time (e.g., 2 hours).
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Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE : Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
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Protein Transfer : Transfer the separated proteins to a PVDF membrane.
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Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K1, total S6K1, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
Cell Viability Assay (Luminescence-Based)
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
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Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment : Treat the cells with a serial dilution of SRTCX1003.
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Incubation : Incubate the plate for 72 hours.
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Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
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Signal Detection : Measure luminescence using a plate reader.
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Data Analysis : Calculate the percentage of growth inhibition and determine the GI50 value.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of SRTCX1003 in an in vivo setting.[13][14][15]
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Cell Implantation : Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice.[16]
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Tumor Growth : Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
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Randomization : Randomize the mice into vehicle control and treatment groups.
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Drug Administration : Administer SRTCX1003 or vehicle control orally, once daily, for a specified period (e.g., 21 days).
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Monitoring : Measure tumor volume and body weight 2-3 times per week.[16][17]
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Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion
SRTCX1003 is a potent dual inhibitor of PI3Kα and mTOR, key components of the PI3K/Akt/mTOR signaling pathway.[1][2][4] The preclinical data presented in this guide demonstrate that SRTCX1003 effectively inhibits its targets, leading to reduced cell proliferation in cancer cell lines with pathway activation and significant tumor growth inhibition in in vivo models. These findings support the continued development of SRTCX1003 as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. Further clinical investigation is warranted to determine the safety and efficacy of SRTCX1003 in human patients.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
